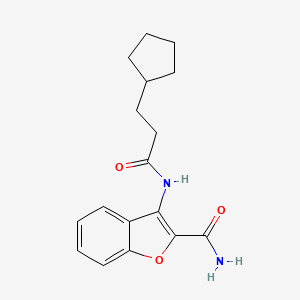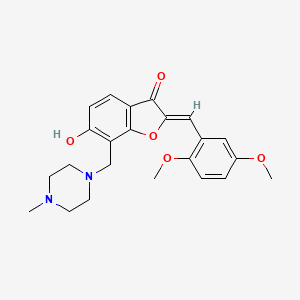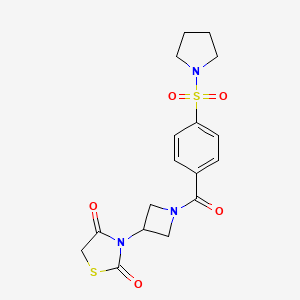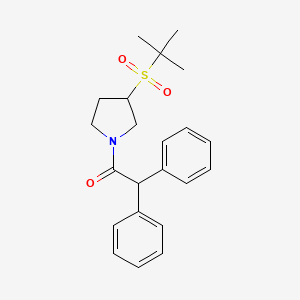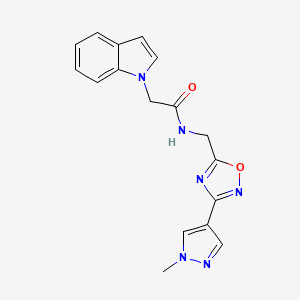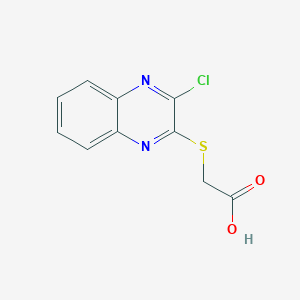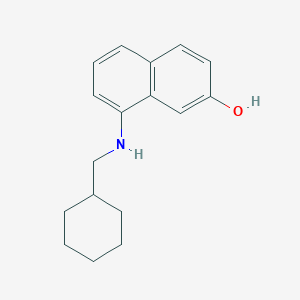
8-(Cyclohexylmethylamino)naphthalen-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Cyclohexylmethylamino)naphthalen-2-ol, also known as SCH 23390, is a highly selective dopamine D1 receptor antagonist. It was first synthesized in the 1980s and has since been used in numerous scientific studies to investigate the role of dopamine in various physiological and behavioral processes.
Mecanismo De Acción
8-(Cyclohexylmethylamino)naphthalen-2-ol 23390 binds selectively to dopamine D1 receptors, blocking their activation by dopamine. This leads to a decrease in the activity of dopamine neurons and a reduction in dopamine release in the brain. The effects of 8-(Cyclohexylmethylamino)naphthalen-2-ol 23390 on dopamine signaling depend on the brain region and cell type, but generally result in a reduction in dopamine-mediated behaviors and physiological responses.
Efectos Bioquímicos Y Fisiológicos
8-(Cyclohexylmethylamino)naphthalen-2-ol 23390 has been shown to have a range of effects on the brain and body. In the brain, it can reduce dopamine-mediated behaviors such as locomotion, reward-seeking, and drug self-administration. It can also affect cognitive processes such as learning and memory. In the body, 8-(Cyclohexylmethylamino)naphthalen-2-ol 23390 can affect cardiovascular function, blood pressure, and hormone release.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
8-(Cyclohexylmethylamino)naphthalen-2-ol 23390 is a highly selective and potent dopamine D1 receptor antagonist, making it a valuable tool for investigating the role of dopamine in various physiological and behavioral processes. However, its selectivity can also be a limitation, as it may not be suitable for studying the effects of dopamine on other receptor types. Additionally, the complex synthesis process and high cost of 8-(Cyclohexylmethylamino)naphthalen-2-ol 23390 can limit its availability for some researchers.
Direcciones Futuras
There are many potential future directions for research involving 8-(Cyclohexylmethylamino)naphthalen-2-ol 23390. One area of interest is the role of dopamine in addiction and substance abuse, and how 8-(Cyclohexylmethylamino)naphthalen-2-ol 23390 can be used to develop new treatments for these disorders. Another area of interest is the role of dopamine in cognitive processes such as decision-making and motivation. Additionally, new techniques for studying dopamine signaling in vivo may provide new insights into the mechanisms of action of 8-(Cyclohexylmethylamino)naphthalen-2-ol 23390 and other dopamine receptor antagonists.
Métodos De Síntesis
The synthesis of 8-(Cyclohexylmethylamino)naphthalen-2-ol 23390 involves several steps, starting with the reaction of 2-naphthol with chloroacetyl chloride to form 2-(chloroacetyl)naphthalene. This compound is then reacted with cyclohexylmethylamine to produce 8-(Cyclohexylmethylamino)naphthalen-2-ol 23390. The synthesis process is complex and requires careful attention to detail to ensure purity and yield.
Aplicaciones Científicas De Investigación
8-(Cyclohexylmethylamino)naphthalen-2-ol 23390 has been widely used in scientific research to study the role of dopamine in the brain and body. It has been used to investigate the effects of dopamine on behavior, cognition, and movement, as well as its involvement in addiction, schizophrenia, and other disorders. 8-(Cyclohexylmethylamino)naphthalen-2-ol 23390 is also used in the development of new drugs that target the dopamine system.
Propiedades
IUPAC Name |
8-(cyclohexylmethylamino)naphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c19-15-10-9-14-7-4-8-17(16(14)11-15)18-12-13-5-2-1-3-6-13/h4,7-11,13,18-19H,1-3,5-6,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHYUWTUXKYVTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC2=CC=CC3=C2C=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Cyclohexylmethylamino)naphthalen-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(4-Benzylpiperazin-1-yl)-1,3-thiazol-4-yl]ethanone;hydrobromide](/img/structure/B3009275.png)
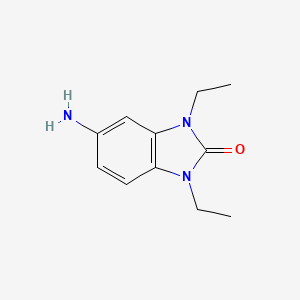
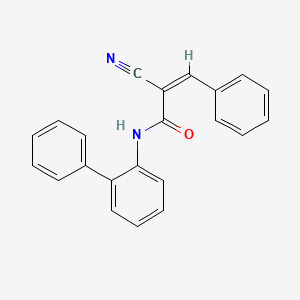
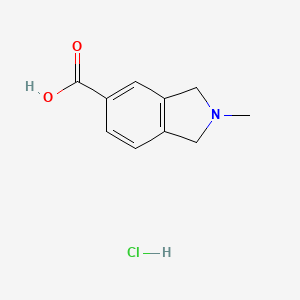

![(2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-N-(3,5-dimethylphenyl)chromene-3-carboxamide](/img/structure/B3009287.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B3009288.png)
![tert-Butyl (1R,5S,6r)-6-bromo-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B3009289.png)
